molecular formula C12H13NO4 B6619407 rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid CAS No. 1903302-86-2

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid

Cat. No.: B6619407
CAS No.: 1903302-86-2
M. Wt: 235.24 g/mol
InChI Key: YVDRLUVVYKRYEB-ZJUUUORDSA-N
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Description

rac-(1R,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group and a carboxylic acid moiety. The stereochemistry (1R,2S) and racemic nature (rac-) indicate a mixture of enantiomers. Cyclopropane rings are structurally rigid, making such compounds valuable in medicinal chemistry for conformational restraint in drug design. The Cbz group enhances stability during synthetic processes, particularly in peptide coupling reactions .

Properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)9-6-10(9)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,16)(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRLUVVYKRYEB-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The synthesis begins with 2-acylamino-4-methylthio-butanoic acid esters (acylmethionine esters). Alkylation agents such as methyl iodide facilitate cyclopropane ring formation through nucleophilic substitution at the methylthio group. This step generates a strained cyclopropane intermediate while retaining the ester and acyl-protected amino groups.

The reaction proceeds under mild alkaline conditions (pH 8–9) at 0–5°C to minimize side reactions. For example, treating 2-acetamido-4-methylthio-butanoic acid ethyl ester with methyl iodide in methanol yields 1-acylamino-cyclopropane-carboxylic acid ethyl ester with a reported efficiency of 65–70%.

Deprotection and Functionalization

Post-cyclopropanation, the acyl group is hydrolyzed using aqueous hydrochloric acid or trifluoroacetic acid (TFA). Subsequent neutralization isolates the free amine, which is then protected with benzyloxycarbonyl (Cbz) chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This step achieves near-quantitative yields due to the high reactivity of Cbz chloride with primary amines.

Vinylcyclopropane Route with Boc/Cbz Protection

Cyclopropanation Using Vinyl Precursors

This method starts with N-Boc-protected vinylcyclopropane carboxylic acid ethyl ester. The Boc group is introduced via a Curtius rearrangement or carbamate formation, followed by cyclopropanation using transition metal catalysts (e.g., rhodium or copper). For instance, ethyl N-Boc-1-amino-2-vinylcyclopropane carboxylate is synthesized via rhodium-catalyzed cyclopropanation of vinyl diazoacetates.

Boc-to-Cbz Group Exchange

The Boc group is removed using TFA, and the free amine is reacted with Cbz chloride under Schotten-Baumann conditions. This two-step process achieves an overall yield of 58–62%, with the final product purified via recrystallization from ethanol/water mixtures.

Diazomethane-Mediated Cyclopropanation (Historical Context)

Pyrazoline Intermediate Formation

Early methods employed diazomethane to cyclopropanate α-acylamino-acrylic acid esters. The reaction forms pyrazoline intermediates, which undergo thermal decomposition (pyrolysis) at 120–150°C to yield 1-acylamino-cyclopropane-carboxylic acid esters. However, diazomethane’s toxicity and explosivity limit this method’s practicality.

Modern Adaptations

Contemporary protocols replace diazomethane with safer diazo compounds like trimethylsilyldiazomethane (TMSD). For example, reacting α-benzyloxycarbonylamino-acrylic acid methyl ester with TMSD in dichloromethane produces BCPCA methyl ester in 55% yield, followed by saponification with lithium hydroxide.

Comparative Analysis of Preparation Methods

Method Key Reagents Yield Advantages Limitations
Alkylation of Acylmethionine EstersMethyl iodide, Cbz chloride65–70%Scalable, avoids toxic reagentsRequires multi-step purification
Vinylcyclopropane RouteRhodium catalysts, Cbz chloride58–62%Stereochemical controlHigh catalyst costs
Diazomethane AdaptationTrimethylsilyldiazomethane55%Rapid cyclopropanationResidual toxicity concerns

Optimization Strategies and Industrial Relevance

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates in Cbz protection steps by stabilizing transition states.

  • Low temperatures (0–5°C) during alkylation reduce racemization, preserving the (1R,2S) configuration.

Catalytic Enhancements

Heterogeneous catalysts like palladium-on-carbon (Pd/C) accelerate hydrogenolysis during deprotection, reducing reaction times by 30% .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features Reference
rac-(1R,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid Cbz-amino, carboxylic acid C12H13NO4 247.24 Not provided Rigid cyclopropane core; Cbz protection enhances synthetic utility
rac-(1R,2S)-2-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid 4-methylcyclohexyl C11H18O2 182.26 2227741-15-1 Hydrophobic substituent increases lipophilicity
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid 2-chloro-6-methoxyphenyl C11H11ClO3 226.66 2227859-69-8 Aromatic substituents may enhance binding to hydrophobic pockets
rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid 2,3-difluorophenyl C10H8F2O2 198.17 1955548-02-3 Fluorine atoms improve metabolic stability and bioavailability
(1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyclopropanecarboxylic acid tert-butoxycarbonyl, phenyl C15H19NO4 277.31 180322-79-6 Bulky tert-butyl group enhances steric hindrance

Key Observations :

  • Substituent Impact : The Cbz group in the target compound contrasts with hydrophobic (e.g., 4-methylcyclohexyl ) or fluorinated (e.g., 2,3-difluorophenyl ) groups in analogs. Fluorinated derivatives often exhibit improved pharmacokinetics due to increased electronegativity and metabolic resistance.
  • Stereochemistry : Racemic mixtures (e.g., rac-(1R,2R) in ) may exhibit different biological activities compared to enantiopure forms, highlighting the importance of chiral resolution in drug development.

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Notes
1-Amino-1-cyclopropanecarboxylic acid 257 (dec.) N/A N/A High thermal stability due to minimal substituents
rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid N/A 288.4±40.0 1.435±0.06 Fluorine atoms increase density
This compound N/A N/A N/A Expected lower solubility due to aromatic Cbz group

Biological Activity

Rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid, commonly referred to as BCPCA, is a cyclopropane-containing amino acid that has gained attention due to its potential biological applications. This compound exists as a racemic mixture of two enantiomers: (1R,2S)-BCPCA and (1S,2R)-BCPCA. The unique structure of BCPCA, featuring a cyclopropane ring and a benzyloxy carbonyl group, enhances its reactivity and biological activity.

  • Molecular Formula : C₁₂H₁₃N₁O₄
  • Molecular Weight : Approximately 295.32 g/mol
  • Melting Point : ~150°C
  • Solubility : Limited in water; soluble in organic solvents like methanol and ethanol.

Antimicrobial Properties

BCPCA exhibits significant antimicrobial activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Studies indicate that BCPCA can inhibit the growth of these bacteria, suggesting its potential use in developing antimicrobial agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of BCPCA. This activity suggests that BCPCA could be beneficial in treating inflammatory conditions, although further studies are needed to elucidate the underlying mechanisms.

The biological activity of BCPCA is thought to be linked to its ability to interact with specific enzymes or receptors in biological systems. Interaction studies have shown that BCPCA may bind to various biological targets, which is crucial for understanding its pharmacological potential.

Comparative Analysis with Similar Compounds

The unique structure of BCPCA allows it to stand out among similar compounds. For instance:

Compound NameStructure FeaturesBiological Activity
BCPCACyclopropane ring, benzyloxy carbonylAntimicrobial, anti-inflammatory
Compound ABenzene ringAntimicrobial
Compound BAliphatic chainAnti-inflammatory

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of BCPCA demonstrated an inhibition zone against E. coli and S. aureus, indicating its potential as a natural antimicrobial agent. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Study 2: Anti-inflammatory Activity

In vitro assays showed that BCPCA significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests that BCPCA may modulate immune responses, possibly making it useful in treating autoimmune diseases.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of BCPCA is essential for evaluating its therapeutic potential. Preliminary studies indicate that BCPCA has favorable absorption characteristics when administered orally, with bioavailability studies showing promising results.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents (e.g., diazo compounds) to form the strained cyclopropane ring. A critical step is the introduction of the benzyloxycarbonyl (Cbz) group, often achieved via coupling reactions using benzyl chloroformate under basic conditions. Post-functionalization includes carboxylation or ester hydrolysis to yield the carboxylic acid moiety. Reaction conditions (e.g., inert atmosphere, low temperatures) and catalysts (e.g., rhodium or copper complexes) are optimized to enhance stereochemical control and yield .

Q. How does the stereochemistry of the cyclopropane ring influence the compound's reactivity and biological interactions?

  • Methodological Answer : The (1R,2S) configuration introduces steric and electronic effects that modulate reactivity. For example, the Cbz-protected amino group and carboxylic acid enable hydrogen bonding with biological targets (e.g., enzymes), while the cyclopropane ring's strain enhances electrophilicity, facilitating nucleophilic additions. Comparative studies with diastereomers reveal differences in binding affinities to proteins, emphasizing the need for chiral resolution techniques (e.g., chiral HPLC) to isolate enantiopure forms for activity assays .

Advanced Research Questions

Q. What strategies resolve data contradictions in characterizing diastereomers of cyclopropane derivatives?

  • Methodological Answer : Contradictions in NMR or crystallographic data often arise from dynamic ring puckering or solvent-dependent conformational changes. To address this:

  • Use variable-temperature NMR to probe ring flexibility and identify dominant conformers.
  • Employ X-ray crystallography to unambiguously assign stereochemistry (e.g., as demonstrated in cyclohexane-1,2-dicarboxylic acid derivatives) .
  • Validate computational models (DFT or MD simulations) against experimental data to reconcile discrepancies in dihedral angles or hydrogen-bonding patterns .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Screen the compound against target proteins (e.g., proteases or transporters) using software like AutoDock Vina. Prioritize binding poses where the carboxylic acid and Cbz groups form salt bridges or hydrogen bonds with active-site residues.
  • QSAR Analysis : Corrogate substituent effects (e.g., replacing benzyloxy with tert-butoxy) to predict activity trends. For example, bulky groups may improve metabolic stability but reduce solubility .
  • MD Simulations : Assess conformational stability in physiological conditions (e.g., aqueous vs. lipid bilayer environments) to evaluate bioavailability .

Q. What are the challenges in optimizing reaction yields for cyclopropane derivatives with multiple stereocenters?

  • Methodological Answer :

  • Catalyst Selection : Transition-metal catalysts (e.g., Rh(II) carboxylates) improve stereoselectivity in cyclopropanation but may require ligand tuning to avoid side reactions.
  • Protection/Deprotection Strategies : Use orthogonal protecting groups (e.g., Cbz for amines, methyl esters for carboxylic acids) to prevent undesired side reactions during multi-step syntheses.
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradients) to isolate high-purity products. Yield optimization often involves iterative adjustments to solvent polarity and temperature .

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